molecular formula C19H20N4OS B10937372 [2-(1-ethyl-1H-pyrazol-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(1-ethyl-1H-pyrazol-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B10937372
M. Wt: 352.5 g/mol
InChI Key: AHUXILSCFVWPQH-UHFFFAOYSA-N
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Description

2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole ring through cyclization reactions. The final step involves the incorporation of the thiazinane moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE is studied for its potential as a ligand in coordination chemistry and its reactivity in organic synthesis.

Biology

Biologically, this compound is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

Industry

Industrially, the compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.

Uniqueness

What sets 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE apart is its unique combination of a quinoline core, pyrazole ring, and thiazinane moiety, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C19H20N4OS/c1-2-23-13-14(12-20-23)18-11-16(15-5-3-4-6-17(15)21-18)19(24)22-7-9-25-10-8-22/h3-6,11-13H,2,7-10H2,1H3

InChI Key

AHUXILSCFVWPQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCSCC4

Origin of Product

United States

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